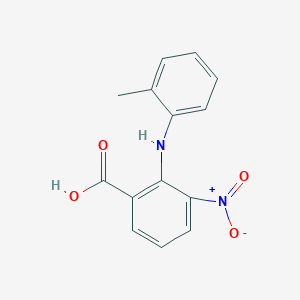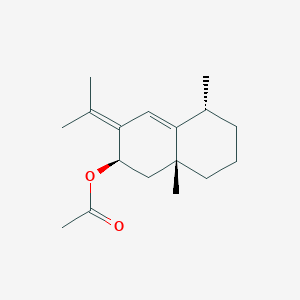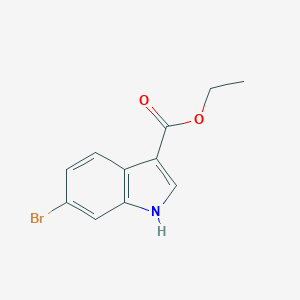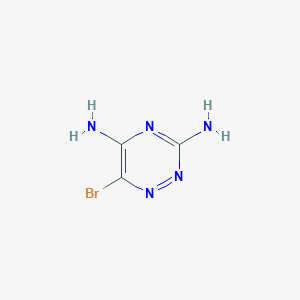
6-Bromo-1,2,4-triazine-3,5-diamine
Overview
Description
6-Bromo-1,2,4-triazine-3,5-diamine is a heterocyclic compound with the molecular formula C3H4BrN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine typically involves the reaction of 6-bromo-1,2,4-triazin-3-amine with suitable reagents. One common method involves the use of potassium permanganate and ammonia at low temperatures. The reaction proceeds as follows:
- Dissolve 0.15 mol of potassium permanganate in 200 mL of liquid ammonia at -30°C.
- Add 3-amino-6-bromo-1,2,4-triazine (2.625 g, 0.015 mol) dropwise with stirring.
- Allow the reaction to proceed for 1 hour, then remove ammonia in vacuo.
- Extract the reaction product with 100 mL of propanol and dry in vacuo to obtain this compound with a yield of 84.6% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.
Cyclization: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in polar solvents.
Electrophilic Addition: Reagents such as halogens, acids, or alkylating agents.
Cyclization: Catalysts such as Lewis acids or bases under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted triazines.
Electrophilic Addition: Formation of addition products with electrophiles.
Cyclization: Formation of fused triazine derivatives.
Scientific Research Applications
6-Bromo-1,2,4-triazine-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,4-triazine-3,5-diamine involves its interaction with nucleophilic sites in biological molecules. The bromine atom and amino groups facilitate the formation of covalent bonds with target molecules, leading to the inhibition of key biological pathways. The compound’s ability to undergo nucleophilic substitution and electrophilic addition reactions makes it a versatile agent in disrupting cellular processes .
Comparison with Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a bromine atom.
6-Bromo-N,N’-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethylamino groups instead of amino groups.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar triazine ring but with hydroxy and dione groups .
Uniqueness: 6-Bromo-1,2,4-triazine-3,5-diamine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQHFUWOOKMCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC(=N1)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571622 | |
| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104405-59-6 | |
| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

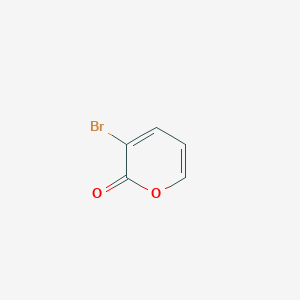
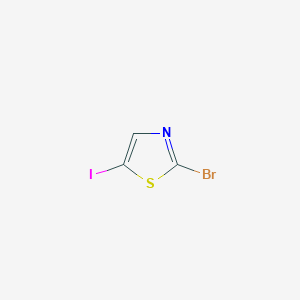

![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene](/img/structure/B8541.png)


![2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
